Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
“Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H16F3NO3 and a molecular weight of 267.25 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The trifluoroacetyl group attached to the pyrrolidine ring contains a carbonyl group (C=O) and three fluorine atoms attached to the adjacent carbon atom, making it highly electronegative. The tert-butyl group and the carboxylate group are also attached to the pyrrolidine ring .
The compound is usually stored in a sealed container in a dry environment at a temperature between 2-8°C . It’s important to note that the compound’s properties such as solubility, stability, and reactivity can be influenced by factors like temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: Pyrrolidine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrolidine-1-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or reduce other functional groups within the molecule.
Substitution: The trifluoroacetyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((2,2,2-trifluoroethyl)amino)pyrrolidine-1-carboxylate
- Tert-butyl 2-methyl-1-(2,2,2-trifluoroacetyl)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
Uniqueness
Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is unique due to its specific trifluoroacetyl group attached to the pyrrolidine ring. This structural feature imparts distinct reactivity and properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and serve as a versatile intermediate sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXZYCVUEJSXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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